molecular formula C₁₀H₁₈O B125121 2-Propyl-2-heptenal CAS No. 34880-43-8

2-Propyl-2-heptenal

Cat. No. B125121
CAS RN: 34880-43-8
M. Wt: 154.25 g/mol
InChI Key: GADNZGQWPNTMCH-UHFFFAOYSA-N
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Patent
US09328306B2

Procedure details

A reactor equipped with a dropping funnel and a condenser was charged with 20 g (0.5 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.) and 500 mL of water. 2434 g (28.3 mol) of n-pentanal (“Valeraldehyde” manufactured by Tokyo Chemical Industry Co., Ltd.) was added dropwise to the mixture from the dropping funnel over 3.5 hours while stirring the mixture at 80° C. The mixture was stirred at 95° C. for 2 hours, and the aqueous layer was removed from the reaction product. The reaction product was purified by distillation (b.p.: 70° C./0.7 kPa) to obtain 1930 g of 2-propyl-2-heptenal.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2434 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH3:7]>O>[CH2:5]([C:4](=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:3]=[O:8])[CH2:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2434 g
Type
reactant
Smiles
C(CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor equipped with a dropping funnel and a condenser
STIRRING
Type
STIRRING
Details
The mixture was stirred at 95° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed from the reaction product
DISTILLATION
Type
DISTILLATION
Details
The reaction product was purified by distillation (b.p.: 70° C./0.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C=O)=CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1930 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.